(Phenyl-phenylamino-methyl)-phosphonic acid dimethyl ester
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Overview
Description
Preparation Methods
Dimethyl [phenyl(phenylamino)methyl]phosphonate can be synthesized via a one-pot, three-component condensation reaction. This method involves the reaction of aldehydes, amines, and trimethyl phosphite in solvent-free conditions using [Et3NH][HSO4] as an efficient, eco-friendly, and reusable catalyst . This synthetic route offers several advantages, including excellent yields, short reaction times, mild reaction conditions, and catalyst reusability .
Chemical Reactions Analysis
Dimethyl [phenyl(phenylamino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can participate in substitution reactions, where the phenyl or phenylamino groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl [phenyl(phenylamino)methyl]phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which dimethyl [phenyl(phenylamino)methyl]phosphonate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in fungal metabolism . The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Dimethyl [phenyl(phenylamino)methyl]phosphonate can be compared with other similar compounds such as:
Dimethyl phenylphosphonite: Another phosphonate derivative with different functional groups.
Dimethyl methylphosphonate: Known for its use in chemical synthesis and as a precursor for other phosphonates.
Dimethylphenylphosphine: A related compound with similar structural features but different reactivity and applications.
Each of these compounds has unique properties and applications, making dimethyl [phenyl(phenylamino)methyl]phosphonate distinct in its specific uses and chemical behavior.
Properties
Molecular Formula |
C15H18NO3P |
---|---|
Molecular Weight |
291.28 g/mol |
IUPAC Name |
N-[dimethoxyphosphoryl(phenyl)methyl]aniline |
InChI |
InChI=1S/C15H18NO3P/c1-18-20(17,19-2)15(13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h3-12,15-16H,1-2H3 |
InChI Key |
HXLFNEYNCOMDHY-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C1=CC=CC=C1)NC2=CC=CC=C2)OC |
solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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